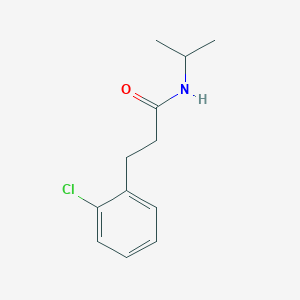
N-methyl-N-(1-phenylethyl)cyclobutanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-(1-phenylethyl)cyclobutanecarboxamide, also known as CX-5461, is a small molecule that has been shown to have potential as a cancer therapeutic agent. It was first synthesized in 2005 by researchers at the University of Queensland, Australia, and has since been the subject of numerous scientific studies.
作用机制
N-methyl-N-(1-phenylethyl)cyclobutanecarboxamide acts by binding to a specific region of RNA polymerase I, known as the DNA-binding cleft. This prevents the enzyme from properly interacting with DNA and initiating the transcription of ribosomal RNA. As a result, the production of new ribosomes is disrupted, leading to a decrease in protein synthesis and ultimately cell death.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, N-methyl-N-(1-phenylethyl)cyclobutanecarboxamide has been shown to have a number of other biochemical and physiological effects. For example, it has been shown to induce the activation of the p53 tumor suppressor pathway, which can lead to cell cycle arrest and apoptosis. It has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.
实验室实验的优点和局限性
One advantage of N-methyl-N-(1-phenylethyl)cyclobutanecarboxamide is that it has been shown to be effective against a wide range of cancer types, including breast, ovarian, and pancreatic cancer. However, one limitation is that it can be toxic to normal cells at high concentrations, which may limit its use in clinical settings.
未来方向
There are several potential future directions for research on N-methyl-N-(1-phenylethyl)cyclobutanecarboxamide. One area of interest is the development of combination therapies that can enhance its effectiveness against cancer cells while minimizing toxicity to normal cells. Another area of interest is the identification of biomarkers that can help predict which patients are most likely to benefit from treatment with N-methyl-N-(1-phenylethyl)cyclobutanecarboxamide. Finally, there is ongoing research into the development of new RNA polymerase inhibitors that may be even more effective than N-methyl-N-(1-phenylethyl)cyclobutanecarboxamide.
合成方法
The synthesis of N-methyl-N-(1-phenylethyl)cyclobutanecarboxamide involves several steps, including the reaction of cyclobutanone with phenylmagnesium bromide, followed by the reaction of the resulting compound with methylamine. The final step involves the addition of a carboxylic acid derivative to form the desired product.
科学研究应用
N-methyl-N-(1-phenylethyl)cyclobutanecarboxamide has been shown to selectively target cancer cells by inhibiting RNA polymerase I, a key enzyme involved in the synthesis of ribosomal RNA. This results in the disruption of ribosome biogenesis and ultimately leads to the death of cancer cells.
属性
IUPAC Name |
N-methyl-N-(1-phenylethyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-11(12-7-4-3-5-8-12)15(2)14(16)13-9-6-10-13/h3-5,7-8,11,13H,6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLFBAOPDKBNNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C)C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(1-phenylethyl)cyclobutanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-Bicyclo[2.2.1]heptanyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone](/img/structure/B7514836.png)

![[3-(Hydroxymethyl)piperidin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B7514850.png)



![5-[(3-Methylpiperidin-1-yl)methyl]-3-thiophen-3-yl-1,2,4-oxadiazole](/img/structure/B7514884.png)
![(E)-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B7514892.png)

![[3-(Hydroxymethyl)piperidin-1-yl]-(3-methoxyphenyl)methanone](/img/structure/B7514908.png)
![[3-(Hydroxymethyl)piperidin-1-yl]-naphthalen-2-ylmethanone](/img/structure/B7514916.png)

![[4-(Dimethylamino)phenyl]-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7514934.png)